molecular formula C13H20BClN2O2 B7958400 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride

Cat. No.: B7958400
M. Wt: 282.57 g/mol
InChI Key: LDPIWAQDNWPRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a boron-containing dioxaborolane ring, which imparts distinctive reactivity and functionality, making it valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This interaction can modulate enzyme activity, inhibit specific pathways, and alter cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride is unique due to its specific functional groups and the presence of the carboximidamide moiety, which imparts distinct reactivity and potential biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16;/h5-8H,1-4H3,(H3,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPIWAQDNWPRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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